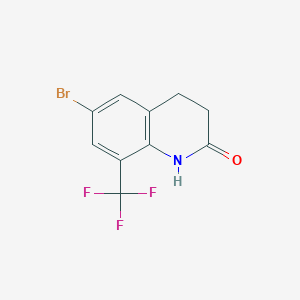

6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

6-bromo-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO/c11-6-3-5-1-2-8(16)15-9(5)7(4-6)10(12,13)14/h3-4H,1-2H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACIKLGHXJFRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 8-(trifluoromethyl)quinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification and isolation of the final product. The use of continuous flow reactors and other advanced industrial techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the dihydroquinolinone class, including 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, have demonstrated significant antimicrobial properties. These compounds may act by inhibiting bacterial enzymes or disrupting cellular processes essential for microbial survival. Studies have shown that derivatives of dihydroquinolinones exhibit varying degrees of antibacterial and antifungal activities, suggesting potential for development into new antimicrobial agents .

Antitumor Activity

Dihydroquinolinones have also been investigated for their antitumor effects. Preliminary studies suggest that 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one may interact with specific receptors or enzymes involved in tumor growth regulation. The compound's structural features enhance its ability to bind to these targets, potentially leading to the inhibition of cancer cell proliferation .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. For instance, the compound may interact with enzymes such as kinases or proteases that play critical roles in cellular signaling pathways. Understanding these interactions is crucial for advancing its development as a therapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various dihydroquinolinones, researchers found that derivatives similar to 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one exhibited potent activity against Gram-positive bacteria. The mechanism was attributed to inhibition of cell wall synthesis .

Case Study 2: Antitumor Mechanism Exploration

Another study focused on the antitumor mechanisms of dihydroquinolinones demonstrated that compounds with trifluoromethyl groups showed enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group may play a pivotal role in increasing biological activity .

Mechanism of Action

The mechanism of action of 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The biological and chemical behavior of dihydroquinolinones is highly dependent on substituent positions and electronic properties. Key analogues include:

Key Observations :

Methodologies for Brominated Analogues

- Radical Cyclocarbonylation: Palladium-catalyzed methods using perfluoroalkyl iodides and TFBen (CO source) enable efficient incorporation of halogens and fluorinated groups into dihydroquinolinones, though yields vary (moderate to high) depending on substituent complexity .

- Nitro Reduction and Coupling : Compounds like 6j and iso-6j are synthesized via nitro group reduction (e.g., Pd/C or Raney nickel) followed by coupling with thiophene-2-carbimidothioate, yielding 33–72% for brominated intermediates .

Challenges in Fluorinated Derivatives

- The trifluoromethyl group at C8 likely requires specialized reagents (e.g., trifluoromethylation agents) or multi-step protocols, contrasting with simpler methoxy or hydroxyl substitutions in CHNQD-00603 .

Biological Activity

Overview

6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its molecular formula C10H6BrF3N and a molecular weight of approximately 292.06 g/mol. This compound exhibits significant potential in medicinal chemistry due to its unique structural features, particularly the presence of bromine and trifluoromethyl substituents, which enhance its biological activity and chemical reactivity.

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H6BrF3N |

| Molecular Weight | 292.06 g/mol |

| IUPAC Name | 6-bromo-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one |

| CAS Number | 1823787-72-9 |

Synthesis

The synthesis of 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 8-(trifluoromethyl)quinoline under controlled conditions to achieve selective bromination at the 6-position. This process often employs bromine or a brominating agent along with specific catalysts and solvents to optimize yield and purity .

The exact mechanism of action for 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets within cells, such as enzymes or receptors involved in critical biological pathways. This interaction may lead to modulation of enzyme activity or receptor signaling, resulting in various therapeutic effects .

Comparative Analysis

To better understand the uniqueness of 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 3279-90-1 | 0.92 |

| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 14548-51-7 | 0.91 |

| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | 880094-83-7 | 0.88 |

This table illustrates how the specific combination of bromine and trifluoromethyl groups in our compound enhances its reactivity and biological properties compared to other similar compounds.

Case Studies

While detailed case studies specifically focusing on 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one are scarce, related research on quinolone derivatives provides insights into their potential applications:

- Antimycobacterial Activity: A study demonstrated that certain quinolone-thiosemicarbazone hybrids exhibited excellent activity against drug-resistant strains of M. tuberculosis, suggesting that similar modifications could enhance the efficacy of compounds like 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one against tuberculosis .

- Cytotoxicity Studies: Research on structurally related compounds has shown varying degrees of cytotoxicity against cancer cell lines, indicating a need for further exploration into the cytotoxic potential of this compound .

Q & A

Q. What are common synthetic routes for introducing bromine and trifluoromethyl groups into the 3,4-dihydroquinolin-2(1H)-one scaffold?

- Methodological Answer : Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in DMF under neutral conditions, as demonstrated in similar dihydroquinoline derivatives . The trifluoromethyl group at the 8-position is likely introduced via halogen exchange or direct electrophilic substitution using reagents like Togni’s reagent. For example, trifluoromethylation of pre-functionalized intermediates (e.g., aryl boronic acids) via cross-coupling reactions (e.g., Suzuki-Miyaura) is a viable approach. Post-synthetic modifications, such as Buchwald-Hartwig amination, may further diversify substituents .

Q. How is the purity and structural integrity of 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one validated in academic research?

- Methodological Answer : Characterization typically involves:

- NMR spectroscopy : , , and NMR to confirm substituent positions and scaffold integrity.

- Mass spectrometry (MS-ESI or HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine’s doublet) .

- HPLC : For purity assessment, especially if the compound is used in biological assays.

Q. What are the key physicochemical properties influencing this compound’s solubility and bioavailability?

- Methodological Answer :

- LogP : Calculated via software (e.g., ChemDraw) or experimentally determined using shake-flask methods. The bromine and trifluoromethyl groups increase hydrophobicity, potentially reducing aqueous solubility.

- pKa : The lactam moiety (NH in the dihydroquinolinone ring) has a pKa ~8–10, affecting ionization in physiological conditions .

- Melting point : Critical for crystallization and formulation (data from analogs suggest 150–200°C) .

Advanced Research Questions

Q. How does the 8-trifluoromethyl substituent influence binding affinity in enzyme inhibition studies compared to other substituents (e.g., fluoro, chloro)?

- Methodological Answer :

- Structural-Activity Relationship (SAR) : Substituents at the 8-position (e.g., fluoro in compound 31) reduce side-chain flexibility, decreasing potency against targets like neuronal nitric oxide synthase (nNOS) by ~6-fold compared to unsubstituted analogs . The bulkier trifluoromethyl group may exacerbate steric hindrance, but its electron-withdrawing effects could enhance interactions with hydrophobic enzyme pockets.

- Comparative Assays : Test inhibitory potency (IC) against nNOS or related enzymes using fluorometric or radiometric assays. For example, compound 29 (pyrrolidine side chain) showed 160 nM potency against nNOS, while bulkier analogs (e.g., compound 42) had reduced activity (1.22 µM) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess oxidation/dehalogenation (common for brominated compounds).

- Pharmacokinetic Profiling : Measure plasma half-life, C, and tissue distribution. For example, oral bioavailability issues in rat models (e.g., compound (S)-35) were addressed by optimizing logP and polar surface area .

- Target Engagement Assays : Confirm target binding in vivo using techniques like PET imaging or ex vivo enzyme activity measurements.

Q. How can molecular modeling guide the design of analogs with improved selectivity for neurological targets?

- Methodological Answer :

- Docking Studies : Use crystal structures of nNOS (PDB: 1OM4) to model interactions. The trifluoromethyl group may occupy hydrophobic subpockets, while the bromine at C6 could stabilize π-stacking with aromatic residues.

- Free Energy Perturbation (FEP) : Predict the impact of substituent changes (e.g., replacing Br with Cl) on binding free energy .

- MD Simulations : Assess side-chain flexibility and hydrogen-bonding networks over time .

Key Research Findings

- Synthetic Flexibility : Bromination and trifluoromethylation can be achieved without scaffold degradation, enabling rapid analog synthesis .

- Biological Relevance : The compound’s substituents (Br, CF) are critical for balancing potency and selectivity in CNS targets, though steric effects may limit binding .

- Translational Challenges : Poor solubility and metabolic instability require formulation optimization (e.g., prodrug strategies) for in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.